(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid is a chiral, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . Key structural features include:
- Phenyl substituent: The 4-phenyl group introduces hydrophobicity, which can influence peptide solubility and interactions with biological targets.
- Chirality: The (R)-configuration at the α-carbon ensures stereochemical integrity in synthetic peptides.
This compound is primarily used in peptide synthesis and medicinal chemistry for constructing unnatural amino acid residues. Its applications span drug discovery, biochemical probes, and biomaterials .
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-27(24(25(28)29)16-15-18-9-3-2-4-10-18)26(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,29)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXXQNGLPFUMPW-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid typically involves the protection of the amino group using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of amino groups. This property makes it an essential tool in peptide synthesis, where it helps in the stepwise assembly of peptide chains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key analogues and their structural/functional differences:
Key Observations:
Substituent Effects: The 4-phenyl group in the target compound enhances hydrophobicity compared to analogues with methoxy or tert-butyl groups . Methylamino vs. Chirality: The (R)-configuration distinguishes it from (S)-enantiomers like CAS 2044710-58-7, which may exhibit different biological activities .
Synthetic Performance :
- Compounds with branched alkyl groups (e.g., 2,3-dimethyl in CAS 616867-28-8) show higher synthetic yields (95–98%) compared to polar derivatives like CAS 2543-29-5 (30–89%) .
- Optical purity varies significantly: (S)-enantiomers in exhibit [α]D values ranging from −11.3 to +2.3, influenced by side-chain bulkiness .
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structural characteristics, and relevant case studies.
Structural Characteristics
The compound features a fluorenyl moiety which enhances its interaction with biological membranes, thereby improving cellular uptake and bioavailability. This structural element is crucial for its pharmacological effects, influencing various biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Anti-inflammatory Effects | The compound exhibits significant anti-inflammatory properties, potentially modulating cytokine production and immune responses. |
| Antimicrobial Activity | Similar compounds have shown inhibition against bacterial growth, indicating potential applications in treating infections. |
| Neuroprotective Effects | Analogous structures have been studied for their neuroprotective capabilities, suggesting a role in the treatment of neurodegenerative diseases. |
| Cancer Therapeutics | The ability to modulate signaling pathways involved in tumor growth positions this compound as a candidate for cancer therapy. |
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationships (SAR):
- Interaction with Enzymes : The fluorenyl group may enhance binding affinity to specific enzymes involved in inflammatory and cancer pathways.
- Membrane Permeability : Its structural design allows for better penetration through lipid membranes, facilitating higher bioavailability and efficacy.
- Cytokine Modulation : The compound may influence the production of pro-inflammatory cytokines, thereby reducing inflammation.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Anti-inflammatory Research : A study demonstrated that derivatives of this compound significantly reduced inflammation markers in vitro and in vivo models, suggesting its utility in treating chronic inflammatory conditions .
- Antimicrobial Studies : Research on structurally similar compounds indicated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, supporting the hypothesis that (R)-2 may exhibit similar properties .
- Cancer Treatment Exploration : Preliminary findings suggest that this compound can inhibit cell proliferation in various cancer cell lines by interfering with growth factor signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
